molecular formula C21H29N7Na2O15P2 B7971948 beta-Nicotinamide adenine dinucleotide disodium salt hydrate

beta-Nicotinamide adenine dinucleotide disodium salt hydrate

Cat. No.: B7971948
M. Wt: 727.4 g/mol
InChI Key: FWBNCIFELNNJCX-UHOVGGJYSA-L
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Description

Beta-Nicotinamide adenine dinucleotide disodium salt hydrate is a useful research compound. Its molecular formula is C21H29N7Na2O15P2 and its molecular weight is 727.4 g/mol. The purity is usually 95%.
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Biological Activity

β-Nicotinamide adenine dinucleotide (NADH) disodium salt hydrate is a crucial coenzyme involved in various biological processes, including redox reactions, energy metabolism, and cellular signaling. This article explores the biological activity of NADH, detailing its mechanisms, applications in research, and implications in health and disease.

  • Molecular Formula : C21H27N7Na2O14P2·xH2O
  • Molecular Weight : 709.40 (anhydrous)
  • CAS Registry Number : 606-68-8
  • Purity : Typically ~95% to ~98% .

NADH functions primarily as an electron carrier in the metabolic pathways of cells. It plays a pivotal role in:

  • Redox Reactions : NADH is essential for the transfer of hydride ions (H⁻) during metabolic processes. It is produced from NAD⁺ through dehydrogenase enzymes, such as lactate dehydrogenase and malate dehydrogenase .
  • Energy Production : In the mitochondria, NADH contributes to ATP synthesis via oxidative phosphorylation by donating electrons to the electron transport chain .
  • Cell Signaling : NADH serves as a substrate for poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair and cellular stress responses .

Biological Functions

  • Energy Metabolism : NADH is integral to glycolysis and the citric acid cycle, facilitating ATP production.
  • Antioxidant Defense : NADH helps maintain the balance between oxidants and antioxidants within cells, supporting cellular integrity.
  • Cellular Repair Mechanisms : By participating in PARP activity, NADH aids in DNA repair processes following cellular damage .

Case Studies

  • NADH and Cellular Metabolism :
    • A study demonstrated that NADH levels influence metabolic fluxes in response to environmental changes, indicating its role in adapting cellular metabolism under stress conditions .
  • Therapeutic Implications :
    • Research has shown that supplementation with NADH can improve mitochondrial function in conditions like chronic fatigue syndrome and neurodegenerative diseases .
  • Biosensors Utilizing NADH :
    • Innovative biosensors have been developed that utilize NADH for real-time monitoring of cellular redox states, providing insights into metabolic health and disease states .

Table of Biological Activities

Biological ActivityDescription
Redox ReactionsActs as an electron donor/acceptor in metabolic pathways
ATP ProductionEssential for ATP synthesis during oxidative phosphorylation
DNA RepairServes as a substrate for PARPs in DNA damage response
Antioxidant ActivityMaintains redox balance and protects against oxidative stress
Cellular SignalingInvolved in signaling pathways related to stress responses

Applications in Research

NADH's properties make it a valuable tool in various biochemical assays:

  • Enzyme Activity Measurement : The absorbance change at 340 nm is used to quantify enzyme activities involving NAD⁺/NADH interconversion .
  • Fluorescent Probes : Due to its fluorescent properties, NADH can be used to develop probes for studying cellular metabolism and dynamics .

Properties

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N7O14P2.2Na.H2O/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;;;/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25);;;1H2/q;2*+1;/p-2/t10-,11-,13-,14-,15-,16-,20-,21-;;;/m1.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBNCIFELNNJCX-UHOVGGJYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N7Na2O15P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

727.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606-68-8
Record name Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosylnicotinamide, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dihydronicotinamide-adenine dinucleotide, disodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.204
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-Nicotinamide adenine dinucleotide disodium salt hydrate
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beta-Nicotinamide adenine dinucleotide disodium salt hydrate
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beta-Nicotinamide adenine dinucleotide disodium salt hydrate
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beta-Nicotinamide adenine dinucleotide disodium salt hydrate
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beta-Nicotinamide adenine dinucleotide disodium salt hydrate
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beta-Nicotinamide adenine dinucleotide disodium salt hydrate

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